N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide typically involves the condensation of benzoic acid derivatives with thiadiazole precursors. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for its efficiency, mild reaction conditions, and eco-friendly nature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include benzoyl peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides and hydroxamic acids.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound generates reactive intermediates, such as free radicals, which can interact with cellular components and disrupt normal cellular functions . This leads to increased cell turnover and the inhibition of microbial growth. Additionally, the compound’s ability to chelate metal ions contributes to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share similar structural features and exhibit comparable biological activities.
Benzotriazole derivatives: Known for their diverse applications in medicinal chemistry and materials science.
N-heterocyclic olefins: These compounds are used as strong bases and nucleophiles in organic synthesis.
Uniqueness
N-(benzoyloxy)-1,2,3-thiadiazole-4-carboxamide stands out due to its unique combination of a thiadiazole ring and a benzoyloxy group. This structural feature imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
(thiadiazole-4-carbonylamino) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-9(8-6-17-13-11-8)12-16-10(15)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPDEEOWJRMRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ONC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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